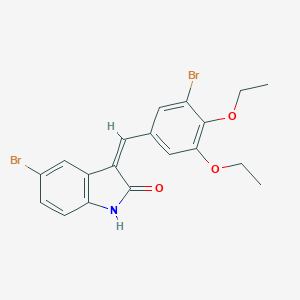![molecular formula C26H20ClNO3 B307876 Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate](/img/structure/B307876.png)
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate, also known as Methyl QBV, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and inhibit viral replication. It has also been shown to have low toxicity levels in vitro and in vivo.
実験室実験の利点と制限
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV has several advantages for use in lab experiments. It has a high binding affinity for its target enzymes and signaling pathways, making it an effective tool for studying their activity. It also has low toxicity levels, making it suitable for use in cell culture and animal studies. However, the synthesis process is complex, and the compound is relatively expensive, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV. These include investigating its potential use as a therapeutic agent for inflammatory diseases, cancer, and viral infections. It could also be studied for its potential use as a fluorescent probe for biological imaging. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis process for broader use in research.
Conclusion:
In conclusion, Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate, or Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis process is complex, and it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Future research directions include investigating its potential use as a therapeutic agent and as a fluorescent probe for biological imaging.
合成法
The synthesis of Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV involves several steps, including the formation of the quinoline ring, the introduction of the vinyl group, and the esterification of the benzoic acid. The final product is obtained through a reaction between the intermediate compound and 2-chlorobenzyl alcohol. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate QBV has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a fluorescent probe for biological imaging.
特性
製品名 |
Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate |
|---|---|
分子式 |
C26H20ClNO3 |
分子量 |
429.9 g/mol |
IUPAC名 |
methyl 4-[(E)-2-[8-[(2-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]benzoate |
InChI |
InChI=1S/C26H20ClNO3/c1-30-26(29)20-12-9-18(10-13-20)11-15-22-16-14-19-6-4-8-24(25(19)28-22)31-17-21-5-2-3-7-23(21)27/h2-16H,17H2,1H3/b15-11+ |
InChIキー |
SUYFKNPNLZQDKM-RVDMUPIBSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307793.png)
![5-Ethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307798.png)
![3-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307799.png)
![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![(3Z)-5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B307802.png)
![6-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307803.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenyl propanoate](/img/structure/B307805.png)

![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)

![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)
![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)